Oxfendazole (methyl [5-(phenylsulphinyl)-1H benzimidazole-2-yl] carbamate) is a broad-spectrum benzimidazole anthelmintic widely used in veterinary medicine. [ [] ] It is the sulfoxide metabolite of fenbendazole, another benzimidazole anthelmintic. [ [] ] Oxfendazole exhibits activity against a wide range of internal parasites, including gastrointestinal nematodes, lungworms, and tapeworms. [ [, ] ] Its efficacy stems from its ability to disrupt parasite energy metabolism and microtubule formation, leading to parasite death. [ [, , , ] ] Oxfendazole is currently being investigated for its potential in treating human parasitic infections, including neurocysticercosis and filariasis. [ [, , , , , ] ]
Oxfendazole is derived from thiobendazole, a related compound that also exhibits anthelmintic properties. It is classified under the chemical category of benzimidazoles, which are known for their efficacy against a wide range of parasitic infections. The compound is represented by the chemical formula CHNOS and has a molecular weight of 301.33 g/mol.
The synthesis of oxfendazole typically involves the oxidation of thiobendazole using hydrogen peroxide in the presence of a mineral acid. The reaction conditions can vary but generally include:
For example, one method involves dissolving thiobendazole in an alcohol, adding hydrochloric acid, and then introducing hydrogen peroxide in one portion to facilitate the oxidation process efficiently. This method has been noted for its high selectivity and yield, minimizing the formation of undesired byproducts like sulfone .
Oxfendazole undergoes several chemical reactions during its synthesis and application:
These reactions are essential for understanding both the synthesis process and the environmental impact of oxfendazole when used in agricultural practices.
The mechanism of action of oxfendazole involves inhibiting the polymerization of tubulin into microtubules within parasitic cells:
Data from studies indicate that oxfendazole exhibits a high degree of efficacy against various nematode species at low concentrations, making it a valuable tool in veterinary medicine .
These properties are critical for its formulation into veterinary medicines, ensuring proper dosing and effectiveness.
Oxfendazole is primarily utilized in veterinary medicine for:
Oxfendazole is classified as a benzimidazole carbamate derivative, sharing the core benzimidazole heterocyclic structure characteristic of this anthelmintic class. Its molecular formula is C₁₅H₁₃N₃O₃S, with a molecular weight of 315.35 g/mol [1] [3] [5]. The compound features a carbamate functional group (-NHCOOCH₃) at position 2 of the benzimidazole ring and a phenylsulfinyl moiety (-S(O)C₆H₅) at position 5, distinguishing it structurally from related agents like albendazole (methyl [5-(propylthio)-1H-benzimidazol-2-yl]carbamate) and fenbendazole (methyl [5-(phenylthio)-1H-benzimidazol-2-yl]carbamate) [3] [6].
The sulfoxide group confers enhanced polarity compared to its sulfide precursor (fenbendazole), influencing its solubility and pharmacokinetic behavior. Oxfendazole exists as a chiral molecule due to the sulfur stereocenter, though it is typically utilized as a racemate in pharmaceutical formulations [6]. This structural attribute facilitates metabolism to both fenbendazole (reduction) and oxfendazole sulfone (oxidation) in vivo [6] [9]. Crystallographic analyses confirm that the benzimidazole ring system adopts a planar conformation, while the phenylsulfinyl group projects orthogonally, potentially influencing binding interactions with parasitic β-tubulin [3].
Table 1: Comparative Structural and Pharmacokinetic Properties of Selected Benzimidazoles
Compound | R⁵ Substituent | LogP | Aqueous Solubility (mg/mL) | Major Metabolites | Plasma Half-life (h, Human) |
---|---|---|---|---|---|
Oxfendazole | Phenylsulfinyl | ~2.6 | ~0.39 | Oxfendazole sulfone, Fenbendazole | 8.5-11.0 |
Albendazole | Propylthio | ~3.0 | ~0.03 | Albendazole sulfoxide, Albendazole sulfone | 8-12 |
Mebendazole | Carbonyl | ~3.4 | <0.01 | Amino metabolites | 2.5-5.5 |
Fenbendazole | Phenylthio | ~4.0 | <0.01 | Oxfendazole, Fenbendazole sulfone | Not applicable (veterinary) |
Pharmacokinetically, oxfendazole demonstrates moderate distribution (apparent volume of distribution ~35.2 liters at 0.5 mg/kg) and low systemic clearance (apparent clearance ~2.57 liters/h), classifying it as a low extraction ratio drug [6]. Its solubility-limited absorption contributes to nonlinear pharmacokinetics at higher doses, though co-administration with fatty meals significantly enhances bioavailability (108% increase) and delays absorption kinetics [4] [6].
Oxfendazole emerged from systematic benzimidazole optimization efforts initiated in the 1960s. Synthesized and characterized by Syntex Research (Palo Alto, California) in the 1970s, it received veterinary approval under the brand name Synanthic® [5] [9]. Its development capitalized on the observation that sulfoxidation of thiabendazole-derived benzimidazoles enhanced anthelmintic efficacy and pharmacokinetic profiles in ruminants [7].
As a broad-spectrum anthelmintic, oxfendazole demonstrates potent activity against gastrointestinal nematodes, lungworms, and cestodes in livestock. Key veterinary applications include:
Table 2: Spectrum of Anthelmintic Activity in Veterinary Species
Parasite Group | Representative Species | Efficacy of Oxfendazole | Administration |
---|---|---|---|
Gastrointestinal Nematodes | Haemonchus contortus, Ostertagia ostertagi, Trichostrongylus axei, Cooperia punctata | >90% reduction in worm burden | Oral suspension, bolus |
Lungworms | Dictyocaulus viviparus (cattle), Dictyocaulus filaria (sheep) | >95% efficacy | Oral drench |
Cestodes | Moniezia benedeni, Moniezia expansa | High efficacy against adults | Intraruminal injection (some countries) |
Arrested Larvae | Ostertagia ostertagi (EL₄ stage) | Variable efficacy | Prolonged-release formulations |
The drug’s prolonged half-life in ruminants (up to 20-30 hours) compared to monogastric species (~10 hours) supports sustained anthelmintic effects, though residual activity against reinfestation is limited without slow-release delivery systems [5] [7]. Its efficacy against larval cestode stages, particularly Taenia saginata in cattle, remains suboptimal compared to its activity against nematodes [5]. Oxfendazole’s veterinary utility established a robust foundation for exploring its potential against human helminthiases, particularly those involving tissue-dwelling parasites where prolonged drug exposure is advantageous.
The impetus for oxfendazole’s repurposing for human therapeutics stems from critical limitations of existing benzimidazoles—specifically, the suboptimal efficacy of albendazole and mebendazole against certain tissue-dwelling helminths and soil-transmitted helminthiases, coupled with unfavorable pharmacokinetic profiles [2] [4] [9]. Oxfendazole presents distinct pharmacological advantages:
The U.S. Food and Drug Administration (FDA) granted Fast Track designation for oxfendazole development in trichuriasis (whipworm infection), acknowledging the unmet medical need and oxfendazole’s potential superiority over existing therapies [6] [9]. Regulatory strategies leverage the 505(b)(2) pathway, permitting reliance on prior findings for albendazole (a closely related benzimidazole) while generating new clinical data specific to oxfendazole.
Phase I clinical trials (NCT02234570: single ascending dose [0.5-60 mg/kg]; NCT03035760: multiple ascending dose [3-15 mg/kg]) established its pharmacokinetic profile and preliminary safety in healthy volunteers [4] [6] [9]. Population pharmacokinetic-pharmacodynamic modeling indicates high target attainment probabilities for trichuriasis (based on T. suis pig model exposures) and filariasis at doses ≤60 mg/kg [4]. Current clinical development prioritizes neurocysticercosis, trichuriasis, and echinococcosis—diseases where oxfendazole’s tissue penetration and sustained exposure may offer transformative clinical benefits [4] [9]. The transition exemplifies a rational drug repurposing paradigm from veterinary to human medicine, driven by distinctive pharmacologic attributes addressing specific therapeutic deficiencies.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7